N-(4-ethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Overview
Description
N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the use of palladium-catalyzed reactions .
Chemical Reactions Analysis
N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with specific cytokine receptors .
Comparison with Similar Compounds
N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of N-(4-ETHOXYPHENYL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-3-29-16-7-5-15(6-8-16)24-19(27)10-11-26-13-23-20-17-12-14(2)4-9-18(17)25-21(20)22(26)28/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,24,27) |
InChI Key |
XVEAMYMXWWJQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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